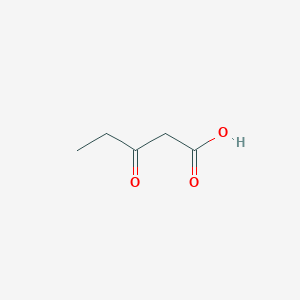

3-Oxopentanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSUFDYFOHSYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331432 | |

| Record name | 3-Oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-25-0 | |

| Record name | 3-Oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, a five-carbon β-keto acid, is an intriguing metabolite with significant implications for cellular energy metabolism and anaplerosis. As a product of odd-chain fatty acid oxidation, it serves as an alternative fuel source for extrahepatic tissues, including the brain. Unlike the more common four-carbon ketone bodies, this compound possesses the unique ability to replenish tricarboxylic acid (TCA) cycle intermediates, a process vital for sustaining cellular respiration and biosynthetic pathways. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, metabolic fate, and methods for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic disorders, neuroscience, and drug development.

Physicochemical Properties

This compound, also known as β-ketopentanoate or 3-oxovaleric acid, is a carboxylic acid with a ketone functional group at the β-position. Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Ketopentanoic acid, 3-Oxovaleric acid, Propionylacetic acid | [2] |

| CAS Number | 10191-25-0 | [2] |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| Appearance | White to pale solid | [N/A] |

| Melting Point | 64-66 °C | [N/A] |

| Boiling Point | 238.6 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [N/A] |

| pKa (Predicted) | ~2.3 (for α-keto-β-methyl valeric acid) | [4] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Description | Source(s) |

| ¹H NMR (Predicted) | A predicted proton NMR spectrum is available. | [3] |

| ¹³C NMR | No experimental data found. | |

| Infrared (IR) Spectroscopy | No experimental data found. | |

| Mass Spectrometry | Predicted collision cross-section values and data for the TMS derivative are available. | [N/A] |

Note: Experimental spectral data for this compound is limited. Researchers should perform their own spectral analysis for confirmation.

Metabolic Role and Signaling Pathway

This compound plays a crucial role in cellular metabolism, particularly under conditions of limited glucose availability. It is generated primarily in the liver from the β-oxidation of odd-chain fatty acids.[5] Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6][7] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, via a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[8][9]

The this compound generated can be released into the bloodstream and taken up by extrahepatic tissues, such as the brain and heart, where it is converted back to acetyl-CoA and succinyl-CoA, thus serving as both a fuel source and an anaplerotic substrate.[10] The key enzyme in the utilization of ketone bodies is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT), which transfers a CoA moiety from succinyl-CoA to the ketone body.[11][12][13]

Below is a diagram illustrating the metabolic pathway of this compound.

Synthesis of this compound

The laboratory synthesis of this compound can be achieved through various methods, with the Claisen condensation being a common approach.[14] This typically involves the condensation of an ester of propanoic acid with an ester of acetic acid, followed by hydrolysis and decarboxylation. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis via Claisen Condensation and Hydrolysis

Materials:

-

Methyl propionate (B1217596)

-

Sodium ethoxide

-

Dilute Hydrochloric acid

-

Iodine (I₂) or Chlorine (Cl₂)

-

Aqueous Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Claisen Reaction: Under anhydrous conditions, react methyl propionate with acetone in the presence of a strong base like sodium ethoxide.

-

Protonation: Neutralize the reaction mixture with dilute hydrochloric acid to yield 2,4-hexanedione.

-

Oxidation: Oxidize the resulting diketone with iodine or chlorine in aqueous sodium hydroxide to form the sodium salt of this compound.[14]

-

Acidification and Extraction: Carefully acidify the aqueous solution with cold, dilute hydrochloric acid. Extract the this compound into diethyl ether.

-

Drying and Evaporation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Experimental Protocols for Quantification

Accurate quantification of this compound in biological matrices is essential for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

-

To 100 µL of human plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex the mixture and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of this compound.

Conclusion

This compound is a metabolite of growing interest due to its unique position at the intersection of fatty acid metabolism and the TCA cycle. Its anaplerotic potential makes it a subject of investigation for various metabolic and neurological conditions. This technical guide has summarized the core fundamental properties of this compound, providing a foundation for further research and development. The methodologies for its synthesis and quantification, as outlined here, offer practical guidance for scientists in the field. Future research should focus on obtaining more comprehensive experimental data, particularly spectroscopic and pKa values, to further elucidate the chemical nature and biological significance of this important molecule.

References

- 1. This compound | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10191-25-0 | Buy Now [molport.com]

- 3. This compound, CAS No. 10191-25-0 - iChemical [ichemical.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. biochemistryclub.com [biochemistryclub.com]

- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. This compound|Anaplerotic Research Compound [benchchem.com]

- 11. uniprot.org [uniprot.org]

- 12. Succinyl-CoA:3-Ketoacid CoA-Transferase Deficiency | Syndromes: Rapid Recognition and Perioperative Implications, 2e | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]

- 13. A structural mapping of mutations causing succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis routes of this compound [benchchem.com]

3-Oxopentanoic Acid: A Technical Guide to its Discovery, History, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as β-ketopentanoate, is a five-carbon ketone body that has garnered increasing interest in the scientific community. Unlike the more common four-carbon ketone bodies, it serves a unique anaplerotic role by replenishing intermediates in the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the discovery, history, and metabolic importance of this compound. It includes a review of its synthesis, detailed experimental protocols for its preparation and detection, quantitative data on its physicochemical properties and biological concentrations, and a visualization of its metabolic pathway. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Discovery and History

The direct discovery of this compound is not well-documented in a single seminal publication. Its history is intrinsically linked to the broader study of β-keto acids and the development of synthetic organic chemistry. The foundational work for the synthesis of its precursor, ethyl 3-oxopentanoate, was laid by the German chemist Ludwig Claisen. In the 1880s, Claisen reported the base-catalyzed condensation of esters, a reaction now famously known as the Claisen condensation.[1][2][3][4][5] This reaction allows for the formation of β-keto esters, which are the direct precursors to β-keto acids like this compound.

The biological significance of this compound came to light much later with the study of fatty acid metabolism. It was identified as a product of the oxidation of odd-chain fatty acids in the liver.[6][7] Unlike even-chain fatty acids that are metabolized entirely to acetyl-CoA, the final three carbons of odd-chain fatty acids are converted to propionyl-CoA, which can then be used to produce the five-carbon ketone body, this compound. Its anaplerotic potential, the ability to "fill up" the TCA cycle, has made it a subject of interest in the study of metabolic disorders and as a potential therapeutic agent.[3][6]

Physicochemical Properties

This compound is a short-chain keto acid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 116.11 g/mol | --INVALID-LINK-- |

| CAS Number | 10191-25-0 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Solubility | Soluble in water and polar organic solvents | --INVALID-LINK-- |

Chemical Synthesis

The most common laboratory synthesis of this compound involves a two-step process: the Claisen condensation of ethyl propionate (B1217596) and ethyl acetate (B1210297) to form ethyl 3-oxopentanoate, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Part A: Claisen Condensation to Synthesize Ethyl 3-Oxopentanoate

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1 molar equivalent) in absolute ethanol.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl propionate (1 molar equivalent) and ethyl acetate (1 molar equivalent) dropwise from the dropping funnel with constant stirring.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxopentanoate.

-

Purification: Purify the crude product by vacuum distillation.

Part B: Hydrolysis of Ethyl 3-Oxopentanoate

-

Reaction: To the purified ethyl 3-oxopentanoate, add an excess of a dilute aqueous base (e.g., 1 M NaOH) and heat the mixture under reflux for 1-2 hours.[8][9]

-

Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extraction: Extract the acidified solution multiple times with diethyl ether.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Due to its instability and tendency to decarboxylate upon heating, it is often used immediately in subsequent steps or stored at low temperatures.

Biological Role and Metabolism

This compound is a 5-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[6] It serves as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.

Anaplerotic Function

The most significant role of this compound is its anaplerotic function.[3][6][10][11][12] Unlike 4-carbon ketone bodies which are metabolized to two molecules of acetyl-CoA, this compound is metabolized to one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining cellular respiration and energy production, especially in the brain.

The metabolic pathway from this compound to succinyl-CoA involves the following key steps:

-

Activation: this compound is converted to 3-oxopentanoyl-CoA.

-

Thiolysis: 3-oxopentanoyl-CoA is cleaved by β-ketothiolase to yield acetyl-CoA and propionyl-CoA.

-

Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (a biotin-dependent enzyme) to form D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

-

Isomerization: L-methylmalonyl-CoA is rearranged by methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) to form succinyl-CoA.

Detection in Biological Samples

The quantification of this compound in biological fluids such as urine and plasma is typically performed using chromatographic methods coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis of Urinary this compound

This protocol is a generalized procedure for the analysis of organic acids in urine and should be optimized and validated for specific laboratory conditions.

-

Sample Preparation:

-

Thaw a frozen urine sample (e.g., 1-2 mL) at room temperature.

-

Centrifuge to remove any particulate matter.

-

Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution.

-

Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).

-

-

Extraction:

-

Acidify the urine sample to a pH of approximately 1-2 with a strong acid (e.g., HCl).

-

Extract the organic acids with a suitable solvent such as ethyl acetate. This can be done by vortexing the sample with the solvent followed by centrifugation to separate the layers. Repeat the extraction process to ensure complete recovery.

-

Combine the organic extracts and dry them under a stream of nitrogen.

-

-

Derivatization:

-

To make the organic acids volatile for GC analysis, a two-step derivatization is often employed.

-

First, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract to form methoxime derivatives of the keto group. Incubate at a controlled temperature (e.g., 60°C) for a specified time.

-

Second, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers. Incubate at a controlled temperature (e.g., 70°C).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial low temperature held for a few minutes, followed by a temperature ramp to a final high temperature to elute all compounds of interest.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for this compound and the internal standard.

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

-

Quantitative Data

The concentration of this compound in biological fluids of healthy individuals is generally low or undetectable.[13] Elevated levels are typically associated with specific metabolic conditions or the administration of precursors like odd-chain fatty acids or the triglyceride triheptanoin.

| Biological Fluid | Condition | Concentration Range | Reference |

| Human Plasma | Healthy (Fasting) | Detected but not quantified | --INVALID-LINK-- |

| Human Plasma | After Triheptanoin Administration | 0.156–10 µg/mL (validated range) | --INVALID-LINK-- |

| Human Urine | Healthy Pediatric Population | Not typically reported as a major organic acid | --INVALID-LINK-- |

| Human Urine | Diabetic Ketoacidosis | Elevated levels of ketone bodies expected, specific data for this compound is limited. | [7] |

Conclusion

This compound, a five-carbon ketone body, holds a unique position in cellular metabolism due to its anaplerotic role. While its historical discovery is intertwined with the development of synthetic methods for β-keto esters by pioneers like Ludwig Claisen, its biological significance continues to be an active area of research. The ability of this compound to replenish TCA cycle intermediates makes it a molecule of interest for understanding and potentially treating metabolic disorders characterized by energy deficits, particularly in the brain. The methodologies for its synthesis and detection are well-established, providing a solid foundation for further investigation into its therapeutic applications. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this fascinating metabolite.

References

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound|Anaplerotic Research Compound [benchchem.com]

- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. erndim.org [erndim.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Buy this compound | 10191-25-0 [smolecule.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 11. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]

- 12. Anaplerotic_reactions [bionity.com]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0245963) [hmdb.ca]

An In-depth Technical Guide to 3-Oxopentanoic Acid Metabolism in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body primarily synthesized in the liver from the metabolism of odd-chain fatty acids. Unlike the more common four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate, this compound possesses the unique property of being anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This characteristic makes it a molecule of significant interest for brain energy metabolism, particularly in neurological conditions characterized by impaired glucose utilization or energy deficits. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in the brain, including its transport across the blood-brain barrier, its catabolism to provide energy, and its anaplerotic function. The guide also details relevant experimental protocols and discusses potential signaling pathways that may be modulated by this unique ketone body.

Introduction

The brain is an organ with high metabolic demands, primarily relying on glucose as its energy source. However, under conditions of glucose scarcity, such as prolonged fasting, or in certain pathological states, the brain can adapt to utilize ketone bodies as an alternative fuel.[1] this compound is a less-abundant, five-carbon ketone body that rapidly enters the brain from circulation.[2] Its metabolism provides not only acetyl-CoA for energy production but also propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA, thereby replenishing the cycle's intermediates (anaplerosis).[2][3] This anaplerotic potential is of particular therapeutic interest for neurological disorders where TCA cycle function is compromised.

Transport of this compound into the Brain

The transport of ketone bodies, including this compound, across the blood-brain barrier (BBB) is mediated by proton-coupled monocarboxylate transporters (MCTs).[4] The primary isoforms expressed at the BBB and on neurons and glia are MCT1 and MCT2.

Data Presentation: Transport Kinetics

| Transporter | Substrate | Apparent Km (mM) | Cell Type/System |

| MCT1 | L-Lactate | 4.7 | Isolated Hepatocytes |

| Acetoacetate | 6.1 | Isolated Hepatocytes | |

| D-β-Hydroxybutyrate | 10.1 | Tumor Cells | |

| MCT2 | L-Lactate | ~0.7 | Cultured Neurons (estimated) |

| Pyruvate | ~0.1 | Oocytes | |

| Monocarboxylate Carrier (general) | α-Ketobutyrate | Data not specified | Rat Brain (in vivo) |

| α-Ketoisocaproate | Data not specified | Rat Brain (in vivo) |

Note: The Km values can vary depending on the experimental system. Data for this compound is needed for accurate modeling.

Catabolism of this compound in Brain Mitochondria

Once inside brain cells, this compound is transported into the mitochondrial matrix where it is catabolized. This process involves its activation to 3-oxopentanoyl-CoA, followed by thiolytic cleavage.

Activation to 3-Oxopentanoyl-CoA

The conversion of this compound to its coenzyme A (CoA) derivative is a critical first step. This reaction is likely catalyzed by a mitochondrial acyl-CoA synthetase. While the specific enzyme responsible has not been definitively identified in the brain, both short-chain and medium-chain acyl-CoA synthetases are present in brain mitochondria and could potentially perform this activation.[5][6][7]

Thiolytic Cleavage

3-Oxopentanoyl-CoA is then cleaved by mitochondrial 3-ketoacyl-CoA thiolase (also known as acetoacetyl-CoA thiolase, ACAT) into acetyl-CoA and propionyl-CoA.[8][9] The activity of this enzyme is notably lower in the brain compared to other tissues like the heart, which may be a rate-limiting step in fatty acid and ketone body oxidation in the brain.[9]

-

Acetyl-CoA enters the TCA cycle to be oxidized for ATP production.

-

Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a TCA cycle intermediate, and its de novo synthesis from this compound constitutes the anaplerotic pathway.[10][11]

Data Presentation: Enzyme Kinetics

Quantitative kinetic data for the enzymes involved in this compound catabolism in the brain are scarce. The following table presents available data for related substrates.

| Enzyme | Substrate | Apparent Km | Vmax | Tissue/Organism |

| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | Data not specified | Data not specified | Rat Brain Mitochondria |

| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Acetoacetyl-CoA | Data not specified | Data not specified | Rat Brain Mitochondria |

Note: There is a critical need for experimental determination of the kinetic parameters of these enzymes with 3-oxopentanoyl-CoA to fully understand its metabolic fate in the brain.

Signaling Pathways and Anaplerotic Role

The metabolic effects of this compound likely extend beyond simple energy provision and may involve the modulation of key cellular signaling pathways.

Anaplerosis and Neurotransmitter Synthesis

By replenishing TCA cycle intermediates, this compound can support the synthesis of neurotransmitters derived from α-ketoglutarate, namely glutamate (B1630785) and GABA.[1][10] This is particularly relevant in conditions of high neuronal activity or excitotoxicity where there is an increased demand for neurotransmitter turnover.

Potential Regulation of AMPK and mTOR Signaling

The cellular energy status, which can be influenced by ketone body metabolism, is monitored by AMP-activated protein kinase (AMPK).[12][13] Activation of AMPK in astrocytes can increase glycolysis and TCA cycle capacity.[12] Conversely, the mTOR signaling pathway, a central regulator of cell growth and metabolism, is inhibited by AMPK.[14][15] It is plausible that the metabolism of this compound, by altering the cellular energy charge (ATP/ADP and AMP levels) and the availability of TCA cycle intermediates, could modulate the activity of the AMPK-mTOR axis in both neurons and astrocytes.[16][17][18] However, direct experimental evidence for this is currently lacking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound metabolism in the brain.

Quantification of this compound in Brain Tissue

This protocol is based on established methods for organic acid analysis using gas chromatography-mass spectrometry (GC-MS).

Objective: To measure the concentration of this compound in brain tissue samples.

Materials:

-

Brain tissue (e.g., from rats on a standard or ketogenic diet)

-

Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar organic acid)

-

Homogenization buffer (e.g., ice-cold perchloric acid or methanol/water)

-

Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Organic solvent (e.g., ethyl acetate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Rapidly dissect and freeze the brain tissue in liquid nitrogen to quench metabolic activity.

-

Accurately weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled homogenization buffer containing the internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Perform a two-step derivatization of the dried extract to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

-

Re-dissolve the derivatized sample in an appropriate organic solvent.

-

Inject an aliquot of the sample into the GC-MS system.

-

Identify and quantify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum, using the internal standard for calibration.

Measurement of 3-Oxopentanoyl-CoA Thiolase Activity

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Objective: To determine the activity of 3-ketoacyl-CoA thiolase in brain mitochondrial extracts using a model substrate.

Materials:

-

Isolated brain mitochondria

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)

-

Coenzyme A (CoA)

-

Model substrate (e.g., acetoacetyl-CoA, as 3-oxopentanoyl-CoA is not commercially available)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer

Procedure:

-

Prepare a mitochondrial extract by sonication or detergent lysis of isolated brain mitochondria.

-

Determine the protein concentration of the extract.

-

In a cuvette, combine the assay buffer, CoA, and the mitochondrial extract.

-

Initiate the reaction by adding the acetoacetyl-CoA substrate.

-

The reaction produces acetyl-CoA and a shortened acyl-CoA, consuming one molecule of free CoA.

-

The decrease in free CoA can be monitored by the change in absorbance at 412 nm in the presence of DTNB, which reacts with the sulfhydryl group of CoA.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB-CoA adduct.

Mandatory Visualizations

Diagram 1: Metabolic Pathway of this compound in the Brain

References

- 1. Carboxylation and anaplerosis in neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 4. Blood-brain barrier transport of the alpha-keto acid analogs of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl-CoA: sn-glycerol-3-phosphate O-acyltransferase in rat brain mitochondria and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA synthetase activity of rat heart mitochondria. Substrate specificity with special reference to very-long-chain and isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]

- 9. Fatty acid oxidation in rat brain is limited by the low activity of 3-ketoacyl-coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. researchgate.net [researchgate.net]

- 12. AMP-activated protein kinase (AMPK) regulates astrocyte oxidative metabolism by balancing TCA cycle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AMPK activation protects astrocytes from hypoxia-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR signaling and its roles in normal and abnormal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K-mTOR-S6K Signaling Mediates Neuronal Viability via Collapsin Response Mediator Protein-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. curealz.org [curealz.org]

- 17. mTOR–neuropeptide Y signaling sensitizes nociceptors to drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Anaplerotic Power of 5-Carbon Ketone Bodies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Five-carbon (C5) ketone bodies, derived from the metabolism of odd-chain fatty acids, represent a unique class of energy substrates with potent anaplerotic properties. Unlike the more common four-carbon (C4) ketone bodies, C5 ketones provide a dual fuel for the tricarboxylic acid (TCA) cycle, supplying both acetyl-CoA for oxidation and propionyl-CoA to replenish cycle intermediates. This technical guide provides an in-depth analysis of the metabolism of C5 ketone bodies, their anaplerotic mechanism, and the experimental methodologies used to investigate their effects. Quantitative data from key studies are summarized, and the core metabolic pathways are visualized to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of these compounds, particularly in the context of metabolic disorders characterized by energy deficits and TCA cycle dysfunction.

Introduction: The Anaplerotic Role of 5-Carbon Ketone Bodies

Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that are extracted for biosynthesis or other metabolic functions. A depleted TCA cycle compromises cellular energy production. Five-carbon (C5) ketone bodies, such as β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP), are emerging as significant anaplerotic substrates.[1] They are primarily generated in the liver from the β-oxidation of odd-chain fatty acids, such as heptanoate (B1214049).[2]

The unique anaplerotic capability of C5 ketone bodies stems from their catabolism in peripheral tissues, which yields both acetyl-CoA and propionyl-CoA.[2] Acetyl-CoA enters the TCA cycle via citrate (B86180) synthase for energy production, while propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, thereby directly replenishing the pool of cycle intermediates.[2][3] This dual contribution makes C5 ketone bodies and their precursors, like the triglyceride triheptanoin (B1683035), promising therapeutic agents for inherited metabolic disorders such as long-chain fatty acid oxidation disorders (LC-FAODs).[4][5]

Metabolism of 5-Carbon Ketone Bodies

The metabolic pathway of C5 ketone bodies involves their synthesis in the liver and their subsequent catabolism in extrahepatic tissues.

Hepatic C5 Ketogenesis

The synthesis of C5 ketone bodies mirrors that of C4 ketone bodies, utilizing the same enzymatic machinery of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) cycle.[2] The process begins with the β-oxidation of an odd-chain fatty acid like heptanoate, which produces acetyl-CoA and propionyl-CoA.[4] The key steps are:

-

Condensation: Propionyl-CoA condenses with acetyl-CoA to form β-ketopentanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA thiolase.[2]

-

Synthesis of HEG-CoA: β-ketopentanoyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA), the C5 analogue of HMG-CoA.[2]

-

Cleavage: HEG-CoA is cleaved to yield the C5 ketone body, β-ketopentanoate (BKP), and acetyl-CoA.[2]

-

Reduction: BKP can be reduced to β-hydroxypentanoate (BHP) by β-hydroxybutyrate dehydrogenase.[2]

It is important to note that a significant portion of the propionyl-CoA derived from odd-chain fatty acid oxidation in the liver is channeled into anaplerosis directly within the liver, which can limit the rate of C5 ketogenesis compared to C4 ketogenesis from even-chain fatty acids.[2][6]

Peripheral Catabolism and Anaplerosis

In peripheral tissues such as the heart, muscle, and brain, C5 ketone bodies are taken up and converted back to their CoA esters.[2] These are then cleaved by thiolase to yield propionyl-CoA and acetyl-CoA.[2] The propionyl-CoA then undergoes a three-step conversion to the TCA cycle intermediate succinyl-CoA:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[3]

-

Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[3]

-

Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[3]

This conversion of propionyl-CoA to succinyl-CoA constitutes the primary anaplerotic action of C5 ketone bodies.

Quantitative Data on Anaplerotic Effects

The anaplerotic properties of C5 ketone body precursors have been quantified in various experimental models.

In Vitro Studies with Heptanoate

A study utilizing stable isotope tracing in HEK293 T cells demonstrated the direct anaplerotic contribution of heptanoate.[7]

| Parameter | Condition | Observation | Reference |

| TCA Cycle Intermediate Labeling | Incubation with 13C-labeled heptanoate | C3-labeling from propionyl-CoA was significantly enriched in malate. C2-labeling from acetyl-CoA was enriched in most other TCA cycle intermediates, as well as aspartate, glutamate, and glutamine. | [7] |

| Redox Homeostasis | Heptanoate Treatment | Increased NAD+/NADH ratio and a decreased lactate/pyruvate ratio. | [8] |

| Glucose Metabolism | Incubation with 13C6-glucose and heptanoate | Decreased contribution of glucose-derived carbon to the TCA cycle. | [8] |

| Glutamine Metabolism | Incubation with labeled glutamine and heptanoate | Increased influx of glutamine-derived carbon into the TCA cycle. | [8] |

Preclinical and Clinical Studies with Triheptanoin

Triheptanoin, a triglyceride of heptanoate, has been investigated for its therapeutic potential in LC-FAODs.

| Study Type | Model/Patient Population | Key Findings | Reference |

| Preclinical (Mouse Model) | Very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mice | Dietary triheptanoin increased the levels of the TCA cycle intermediate succinate (B1194679) in cardiac muscle compared to a diet with even-chain MCT oil. | [4] |

| Clinical Trial | Patients with LC-FAODs | The total mean annualized major clinical event rate was significantly lower with triheptanoin (0.1) compared to MCT oil (0.7). | [9] |

| Clinical Trial | Patients with LC-FAODs | Annualized hospitalization rates and duration were reduced with triheptanoin treatment. | [10] |

| Clinical Study | Patients with VLCAD deficiency | Treatment with triheptanoin resulted in a trend towards normalization of blood levels of TCA cycle intermediates. | [4][5] |

Experimental Protocols

Perfused Rat Liver Model for Ketogenesis Studies

This ex vivo model allows for the controlled study of hepatic metabolism.

Materials:

-

Male Wistar rats (200-250 g), fasted for 24 hours.

-

Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O2, 5% CO2.

-

Perfusion apparatus with a pump, oxygenator, and temperature control (37°C).

-

Substrates: Sodium octanoate (B1194180) or sodium heptanoate (typically 0.3 mM).[11]

-

13C-labeled substrates for isotopic tracer studies (e.g., [U-13C3]propionate).[12]

Procedure:

-

Anesthetize the rat and surgically expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and initiate perfusion with the oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 30-40 mL/min).

-

Excise the liver and place it in the perfusion chamber.

-

Allow for an equilibration period (e.g., 20 minutes) with the perfusion buffer.

-

Introduce the substrate (e.g., heptanoate) into the perfusion medium.

-

Collect perfusate samples at regular intervals for analysis of ketone bodies and other metabolites.

-

At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent analysis of intracellular metabolites like acyl-CoAs.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Body Analysis

GC-MS is a highly sensitive and specific method for the quantification of ketone bodies in biological samples.[14][15]

Sample Preparation (Blood/Plasma):

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

For analysis of total ketone bodies, enzymatic oxidation of β-hydroxybutyrate to acetoacetate (B1235776) is performed, followed by decarboxylation to acetone.[14]

-

An internal standard, such as acetone-13C3, is added for accurate quantification.[14]

Headspace GC-MS Analysis:

-

Incubate the prepared sample in a sealed headspace vial at a controlled temperature to allow volatile compounds (acetone) to partition into the gas phase.

-

Inject a sample of the headspace gas into the GC-MS system.

-

Gas Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).[16]

-

Mass Spectrometry: Detect and quantify the eluted compounds based on their mass-to-charge ratio. The peak at m/z 181 can be used for the acetone-PFBHA derivative.[16]

Visualizations of Metabolic Pathways and Workflows

Metabolic Pathway of C5 Ketone Body Anaplerosis

Caption: Metabolism of C5 ketone bodies and their anaplerotic entry into the TCA cycle.

Experimental Workflow for Isotopic Tracer Analysis

Caption: Workflow for stable isotope tracing to assess anaplerosis.

Propionyl-CoA to Succinyl-CoA Conversion Pathway

Caption: Enzymatic conversion of propionyl-CoA to the anaplerotic substrate succinyl-CoA.

Conclusion

The anaplerotic properties of 5-carbon ketone bodies offer a significant advantage over traditional even-chain medium-chain triglycerides in correcting TCA cycle deficiencies. By providing both acetyl-CoA for energy and propionyl-CoA for replenishing TCA cycle intermediates, C5 ketone precursors like triheptanoin have demonstrated therapeutic potential in preclinical and clinical settings for metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a framework for further research into the nuanced metabolic effects of these compounds. A deeper understanding of the regulation of C5 ketogenesis and anaplerosis will be crucial for the development of targeted therapies that leverage the unique metabolic benefits of 5-carbon ketone bodies.

References

- 1. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrelations between C4 Ketogenesis, C5 Ketogenesis, and Anaplerosis in the Perfused Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Interrelations between C4 ketogenesis, C5 ketogenesis, and anaplerosis in the perfused rat liver. [scholars.duke.edu]

- 7. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciprofiles.com [sciprofiles.com]

- 9. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ketogenesis evaluation in perfused liver of diabetic rats submitted to short-term insulin-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detecting de novo Hepatic Ketogenesis Using Hyperpolarized [2-13C] Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Metabolic Fate of 3-Oxopentanoic Acid from Odd-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of odd-chain fatty acids presents a unique intersection of lipid catabolism, the citric acid cycle, and ketone body metabolism. Unlike their even-chain counterparts, the final product of β-oxidation of odd-chain fatty acids is not solely acetyl-CoA, but also the three-carbon molecule propionyl-CoA. This propionyl-CoA can either be converted to the anaplerotic citric acid cycle intermediate succinyl-CoA or be utilized in the synthesis of the five-carbon ketone body, 3-oxopentanoic acid (also known as β-ketopentanoate). This guide provides a comprehensive technical overview of the metabolic fate of this compound, detailing its synthesis from propionyl-CoA and acetyl-CoA, its subsequent catabolism, and its physiological significance. The document includes detailed enzymatic pathways, quantitative data, and experimental protocols relevant to the study of this unique metabolic pathway.

Introduction

The catabolism of fatty acids is a fundamental process for energy production in most organisms. While the β-oxidation of even-chain fatty acids, yielding exclusively acetyl-CoA, is well-characterized, the metabolism of odd-chain fatty acids follows a distinct path with significant metabolic implications. The terminal product of odd-chain fatty acid oxidation is a molecule of propionyl-CoA and multiple molecules of acetyl-CoA[1]. Propionyl-CoA serves as a key branch point, with its carbons having the potential to either replenish the citric acid cycle (TCA cycle) through conversion to succinyl-CoA or contribute to the formation of a unique, five-carbon ketone body, this compound[2][3].

This compound is an anaplerotic ketone body, meaning it can increase the concentration of TCA cycle intermediates, a property not shared by the more common four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate[2]. This anaplerotic potential has garnered significant interest, particularly in the context of neurological and metabolic disorders where TCA cycle function is compromised. This guide will provide an in-depth exploration of the synthesis and degradation of this compound, offering a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development.

From Odd-Chain Fatty Acids to Propionyl-CoA: The Final Step of β-Oxidation

The β-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids until the final thiolytic cleavage. At this stage, a five-carbon fatty acyl-CoA is cleaved to yield one molecule of acetyl-CoA (two carbons) and one molecule of propionyl-CoA (three carbons)[1].

The Dual Fates of Propionyl-CoA

Propionyl-CoA stands at a metabolic crossroads, with two primary fates: conversion to succinyl-CoA for anaplerosis or condensation with acetyl-CoA to form 3-oxopentanoyl-CoA, the precursor to this compound.

Anaplerotic Pathway: Conversion of Propionyl-CoA to Succinyl-CoA

The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA is a crucial anaplerotic pathway. This three-step enzymatic process occurs within the mitochondrial matrix[4].

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate[3][5][6][7].

-

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase [8].

-

Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA[4].

This pathway ensures that the carbon skeleton of propionyl-CoA can be utilized to replenish the TCA cycle, which is essential for maintaining cellular energy homeostasis.

Ketogenic Pathway: Synthesis of this compound

In addition to its anaplerotic role, propionyl-CoA can condense with acetyl-CoA to initiate the synthesis of the five-carbon ketone body, this compound. This process is thought to occur primarily in the liver mitochondria.

-

Condensation: One molecule of propionyl-CoA condenses with one molecule of acetyl-CoA to form 3-oxopentanoyl-CoA . This reaction is catalyzed by a mitochondrial thiolase [9][10]. While several thiolases exist, the specific enzyme with a high affinity for both propionyl-CoA and acetyl-CoA in this context is an area of ongoing research.

-

Deacylation: 3-oxopentanoyl-CoA is then deacylated to This compound . The precise enzyme responsible for this step is not definitively established but may involve a thioesterase.

It is important to note that while the four-carbon ketone bodies are synthesized via HMG-CoA synthase, its role in the direct synthesis of five-carbon ketone bodies is not well-established[11][12][13][14].

Metabolic Fate of this compound

Once synthesized in the liver, this compound can be transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an energy source.

Activation to 3-Oxopentanoyl-CoA

In extrahepatic tissues, this compound must first be activated to its CoA ester, 3-oxopentanoyl-CoA. This reaction is catalyzed by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) , the same enzyme responsible for the activation of acetoacetate[15]. SCOT transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxopentanoyl-CoA and succinate.

Thiolytic Cleavage

3-Oxopentanoyl-CoA is then cleaved by a mitochondrial thiolase into one molecule of propionyl-CoA and one molecule of acetyl-CoA [9]. These products can then enter their respective metabolic pathways: acetyl-CoA can enter the TCA cycle for complete oxidation, and propionyl-CoA can be converted to succinyl-CoA, further contributing to anaplerosis.

Signaling Pathways and Logical Relationships

The metabolic pathways described are interconnected and regulated by the energy status of the cell. The availability of substrates, such as odd-chain fatty acids and the cellular acetyl-CoA/CoA and NAD+/NADH ratios, will influence the flux through these pathways.

References

- 1. jjcollegeara.co.in [jjcollegeara.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 4. aklectures.com [aklectures.com]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC 6.4.1.3 [iubmb.qmul.ac.uk]

- 7. KEGG ENZYME: 6.4.1.3 [genome.jp]

- 8. Human OXCT1(3-Oxoacid Coenzyme A Transferase 1) ELISA Kit [elkbiotech.com]

- 9. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. What regulates ketone body synthesis? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Oxopentanoic Acid: From Synthesis to Metabolic Significance

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 3-Oxopentanoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, analytical quantification, and crucial role in cellular metabolism, particularly its anaplerotic properties in the context of novel therapeutic strategies.

Core Chemical and Physical Properties

This compound, also known as β-ketopentanoic acid, is a five-carbon ketone body. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10191-25-0 | [1] |

| Molecular Formula | C5H8O3 | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | β-Ketopentanoic acid, 3-Ketopentanoic acid, 3-Oxovaleric acid | [2] |

| SMILES | CCC(=O)CC(=O)O | |

| InChI Key | FHSUFDYFOHSYHI-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The laboratory synthesis of this compound can be achieved through various organic chemistry reactions, with the Claisen condensation being a common and effective method. This approach involves the condensation of an ester enolate with another ester molecule.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative example of a Claisen condensation reaction for the synthesis of a β-keto ester, which can be subsequently hydrolyzed to yield this compound.

Materials:

-

Ethyl acetate (B1210297)

-

Ethyl propionate (B1217596)

-

Sodium ethoxide

-

Toluene

-

Hydrochloric acid, concentrated

-

Sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

Methylene chloride

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous toluene.

-

Condensation: A mixture of ethyl acetate and ethyl propionate is added dropwise to the sodium ethoxide solution with stirring. The reaction mixture is then heated to reflux for several hours to drive the condensation reaction to completion.[2]

-

Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of less than 1.

-

Extraction: The acidified mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water and sodium bicarbonate solution, and then with water again.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ethyl 3-oxopentanoate.

-

Hydrolysis: The crude ester is then hydrolyzed to this compound by heating with an aqueous acid or base, followed by neutralization and extraction.

Quantification of this compound in Biological Matrices

Accurate quantification of this compound in biological samples like plasma is crucial for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

The following protocol is based on a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and this compound in human plasma.[4]

1. Sample Preparation:

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of this compound into blank human plasma.[4] The validated concentration range for this compound was 0.156 to 10 µg/mL.[4]

-

Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add an internal standard. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

Quantitative Data from a Validated LC-MS/MS Method:

| Parameter | This compound |

| Linearity Range | 0.156 - 10 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL |

| High QC (HQC) Concentration | 8.0 µg/mL |

| Medium QC (MQC) Concentration | 4.0 µg/mL |

| Low QC (LQC) Concentration | 0.450 µg/mL |

Table adapted from a validated LC-MS/MS method for the quantification of this compound in human plasma.[4]

Metabolic Significance and Anaplerotic Role

This compound is a key metabolite in the catabolism of odd-chain fatty acids. Its metabolic fate is of particular interest in the context of anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates.

Triheptanoin (B1683035) Metabolism and the Generation of this compound

The therapeutic agent triheptanoin, a triglyceride composed of three seven-carbon fatty acids (heptanoate), is metabolized to produce precursors for this compound.[5]

Caption: Metabolic pathway of triheptanoin to this compound and its anaplerotic entry into the TCA cycle.

The metabolism of heptanoate via β-oxidation yields both acetyl-CoA and propionyl-CoA.[5] Propionyl-CoA is then converted to succinyl-CoA, a direct intermediate of the TCA cycle, thus replenishing the cycle's intermediates.[5] This anaplerotic effect is the key therapeutic mechanism of triheptanoin in treating certain metabolic disorders, such as long-chain fatty acid oxidation disorders (LC-FAODs).[5]

The Anaplerotic Pathway

The conversion of propionyl-CoA to succinyl-CoA is a critical step in the anaplerotic function of odd-chain fatty acid metabolism.

Caption: The enzymatic conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA.

Role in Drug Development and Neurological Research

The unique metabolic properties of this compound and its precursors have positioned them as promising therapeutic agents for various neurological and metabolic disorders. The ability to provide an alternative energy source to the brain and replenish TCA cycle intermediates is particularly relevant in conditions characterized by impaired glucose metabolism or energy deficits.

Research into the neuroprotective effects of related short-chain fatty acids suggests potential mechanisms of action for this compound, which may include modulation of neuroinflammation, oxidative stress, and gene expression.[6][7][8] Further investigation into the specific signaling pathways affected by this compound is an active area of research with significant therapeutic potential.

Conclusion

This compound is a multifaceted molecule with significant implications for cellular metabolism and therapeutic development. A thorough understanding of its chemical properties, synthesis, and biological roles is essential for researchers and scientists working at the forefront of metabolic research and drug discovery. The methodologies and pathways detailed in this guide provide a solid foundation for further exploration of this intriguing ketone body and its potential to address unmet medical needs.

References

- 1. This compound | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 10191-25-0 [smolecule.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 7. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on the Therapeutic Potential of 3-Oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly under conditions of impaired glucose metabolism.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production.[2] This unique metabolic feature has positioned this compound and its precursor, the triglyceride triheptanoin (B1683035), as promising therapeutic agents for a range of neurological and metabolic disorders. This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of this compound, with a focus on quantitative data from clinical trials of triheptanoin, detailed experimental protocols for its quantification, and visualization of its metabolic pathway.

Introduction

This compound is produced in the liver from the metabolism of odd-carbon fatty acids, such as heptanoate (B1214049) derived from triheptanoin.[3] It readily crosses the blood-brain barrier and is metabolized within the brain to provide both acetyl-CoA and propionyl-CoA.[3] Acetyl-CoA enters the TCA cycle to generate ATP, while propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate that replenishes the TCA cycle intermediate pool.[3] This dual function of providing energy and replenishing metabolic intermediates makes this compound a compound of significant interest for conditions characterized by brain energy deficits, such as Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS) and certain forms of epilepsy.[1]

Quantitative Data from Clinical Studies of Triheptanoin

While direct clinical trial data for this compound is limited, several studies have investigated the therapeutic efficacy of its precursor, triheptanoin. The following tables summarize the quantitative outcomes from these trials.

Table 1: Clinical Trials of Triheptanoin in Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS)

| Study/Trial ID | Number of Patients | Study Design | Treatment and Dosage | Key Quantitative Outcomes | Adverse Events |

| UX007G-CL201 (NCT01993186) | 36 | Randomized, double-blind, placebo-controlled | Triheptanoin titrated to 35% of total daily calories for 8 weeks | - Median 12.6% reduction in overall seizure frequency (vs. no change in placebo, p=0.58)- Median 62.2% reduction in absence seizures in a small subgroup (n=9) | Mild to moderate gastrointestinal events (diarrhea, vomiting, abdominal pain) |

| Open-label long-term follow-up | 5 | Open-label | Triheptanoin | - 97% sustained reduction in motor and non-motor paroxysmal events over 3 years- Improvement in total IQ, verbal IQ, and performance IQ in one patient after 2 years | Not detailed |

| UX007G-CL301 (NCT02960217) | 43 | Randomized, double-blind, placebo-controlled, crossover | Triheptanoin | - No significant difference in the frequency of disabling movement disorders compared to placebo (p=0.2684) | More frequent treatment-emergent adverse events with triheptanoin, primarily gastrointestinal |

Table 2: Clinical Trials of Triheptanoin in Refractory Epilepsy

| Study/Trial ID | Number of Patients | Study Design | Treatment and Dosage | Key Quantitative Outcomes | Adverse Events |

| Pilot Study in Children | 12 | Open-label pilot study | 30-100 ml/day of triheptanoin for >12 weeks | - 5 out of 8 children who completed the trial had a >50% reduction in seizure frequency- 1 child became seizure-free for 30 weeks | Diarrhea and other gastrointestinal effects |

| Randomized Trial in Adults | 34 (17 per arm) | Randomized, double-blind, comparative | Triheptanoin vs. Medium Chain Triglycerides (MCTs) up to 100 mL/d for 12 weeks | - No significant difference in seizure frequency change between triheptanoin and MCTs (p=0.13) | Gastrointestinal disturbances |

| Open-label Long-term Extension | 10 | Open-label | 40-100 mL/d of triheptanoin | - 5 out of 10 participants had a >50% reduction in seizure frequency- Median seizure reduction of 48% | Diarrhea and bloating |

Table 3: Preclinical Data for a this compound Derivative

| Compound | Assay | Cell Line | Efficacy Metric | Value |

| 3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | Neuroprotection Assay | MC65 (cellular AD model) | EC50 | 27.60 ± 9.4 nM[1] |

Experimental Protocols

A robust and sensitive bioanalytical method is crucial for the clinical investigation of this compound. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolite, 3-hydroxypentanoic acid, in human plasma has been developed.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on the method described by Kallem et al. (2021).

3.1.1. Materials and Reagents

-

Analytical Standards: this compound, 3-hydroxypentanoic acid, and an appropriate internal standard (e.g., sulbactam).

-

Solvents: Methanol (B129727) (Optima LC-MS grade), Water (Optima LC-MS grade), Formic acid (Optima LC-MS grade).

-

Biological Matrix: Human plasma with K2EDTA as anticoagulant.

3.1.2. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of ice-cold methanol containing 0.2% formic acid and the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

3.1.3. Liquid Chromatography (LC) Conditions

-

Column: Phenomenex Luna C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

-

Start with a low percentage of mobile phase B.

-

Linearly increase the percentage of mobile phase B over several minutes to achieve separation.

-

Return to initial conditions to re-equilibrate the column.

-

-

Injection Volume: 5-10 µL.

3.1.4. Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Negative ion electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition of the precursor ion (m/z 115.0) to a specific product ion.

-

3-Hydroxypentanoic acid: Monitor the transition of the precursor ion (m/z 117.1) to a specific product ion.

-

Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen internal standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard to maximize signal intensity.

3.1.5. Method Validation

The method should be validated according to regulatory guidelines, including the assessment of:

-

Linearity (Calibration Curve)

-

Accuracy and Precision

-

Selectivity and Specificity

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, benchtop, long-term)

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic pathway of this compound and the experimental workflow for its quantification.

Conclusion

Preliminary studies on this compound, primarily through the investigation of its precursor triheptanoin, suggest a therapeutic potential in neurological disorders characterized by impaired brain energy metabolism. The anaplerotic nature of this 5-carbon ketone body offers a unique advantage over traditional ketogenic therapies. While clinical trial results for triheptanoin have shown mixed efficacy, particularly in seizure reduction, some studies indicate significant benefits for certain patient populations. The lack of direct quantitative preclinical data on this compound highlights a critical area for future research. The development of robust analytical methods, such as the detailed LC-MS/MS protocol, is essential for advancing our understanding of its pharmacokinetics and therapeutic effects. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential and to guide the development of novel treatments for a range of metabolic and neurological diseases.

References

- 1. Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

The Enigmatic Role of 3-Oxopentanoic Acid in Propionic and Methylmalonic Acidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) and methylmalonic acidemia (MMA) are severe inherited metabolic disorders characterized by the accumulation of toxic metabolites due to deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively. While the roles of propionyl-CoA, methylmalonyl-CoA, and their immediate byproducts are well-documented, the significance of other, less-studied metabolites remains an area of active investigation. This technical guide delves into the current understanding of 3-oxopentanoic acid, a five-carbon ketone body, in the context of these organic acidemias. We explore its metabolic origins, potential pathophysiological implications, and methodologies for its detection and quantification. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand the complete metabolic dysregulation in PA and MMA and to identify novel therapeutic targets.

Introduction: The Metabolic Landscape of Propionic and Methylmalonic Acidemia

Propionic acidemia and methylmalonic acidemia are autosomal recessive disorders that disrupt the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][2][3] The enzymatic blocks in PA (propionyl-CoA carboxylase) and MMA (methylmalonyl-CoA mutase) lead to the accumulation of propionyl-CoA and methylmalonyl-CoA, respectively, within the mitochondria.[2][4] This primary accumulation triggers a cascade of metabolic derangements, including the formation of toxic byproducts such as 2-methylcitrate, propionylglycine, and 3-hydroxypropionate, which are excreted in the urine.[1][5] These toxic metabolites are known to interfere with crucial cellular processes, including the Krebs cycle and the urea (B33335) cycle, leading to mitochondrial dysfunction, hyperammonemia, and severe clinical manifestations.[4][6]

Amidst this complex metabolic picture, the role of alternative metabolic pathways becomes critical. The buildup of precursor molecules can drive the synthesis of atypical metabolites. One such molecule of interest is this compound (also known as β-ketopentanoate), a five-carbon ketone body.[7] Unlike the more common four-carbon ketone bodies (acetoacetate and β-hydroxybutyrate), this compound is derived from the metabolism of odd-chain fatty acids.[7] Its potential accumulation in PA and MMA, where the final steps of odd-chain fatty acid oxidation are impaired, warrants thorough investigation.

Metabolic Origin of this compound in PA and MMA

Under normal physiological conditions, the final product of odd-chain fatty acid oxidation is propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to the Krebs cycle intermediate, succinyl-CoA.[4] In PA and MMA, this pathway is blocked. The resulting accumulation of propionyl-CoA can lead to its condensation with acetyl-CoA to form 3-oxovaleryl-CoA, which can then be hydrolyzed to this compound. While this pathway is not a primary route of metabolism, the significant substrate pressure in these disorders may drive its activity.

A structurally similar compound, 2-methyl-3-oxovaleric acid, has been identified as a characteristic metabolite in the urine of patients with propionic acidemia.[8] This finding supports the hypothesis that the accumulation of propionyl-CoA can indeed drive the formation of alternative keto acids.

Quantitative Data on this compound in PA and MMA

To date, there is a paucity of specific quantitative data on the concentrations of this compound in the plasma or urine of patients with propionic and methylmalonic acidemia. Most metabolic profiling studies have focused on the more abundant and diagnostically established biomarkers. The Human Metabolome Database notes that this compound has been detected in human blood, although it is not considered a naturally occurring metabolite in individuals without specific exposures or metabolic conditions.[9]